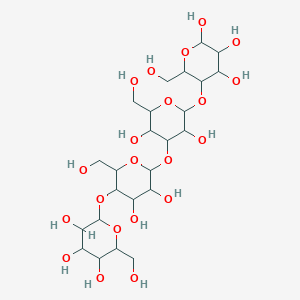
3-beta-Cellobiosylcellobiose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Cellobiosylcellobiose: is an oligosaccharide composed of multiple monosaccharide units linked through glycosidic bonds. It is a carbohydrate that has been detected in various cereal products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-Cellobiosylcellobiose involves the enzymatic hydrolysis of cellulose. This process is typically carried out using cellulases, which are enzymes that break down cellulose into smaller sugar units. The enzymatic hydrolysis is performed under controlled conditions, including specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the use of microbial cellulases. These enzymes are produced by various microorganisms, including bacteria and fungi. The production process involves the fermentation of these microorganisms in bioreactors, followed by the extraction and purification of the cellulases. The cellulases are then used to hydrolyze cellulose, resulting in the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-beta-Cellobiosylcellobiose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of the glycosidic bonds in the presence of water and enzymes such as cellulases.
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide under controlled conditions.
Glycosylation: This reaction involves the addition of sugar units to the compound, typically using glycosyltransferases.
Major Products Formed:
Hydrolysis: Produces smaller sugar units such as glucose and cellobiose.
Oxidation: Produces oxidized derivatives of the compound.
Glycosylation: Produces glycosylated derivatives with additional sugar units.
Scientific Research Applications
Chemistry: 3-beta-Cellobiosylcellobiose is used as a model compound to study the enzymatic hydrolysis of cellulose. It helps in understanding the mechanisms of cellulase enzymes and their interactions with cellulose .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of oligosaccharides in various biological processes .
Medicine: Research in medicine explores the potential use of this compound in developing therapeutic agents for diseases related to carbohydrate metabolism .
Industry: In the industrial sector, this compound is used in the production of biofuels and other value-added products from cellulosic biomass. It is also used in the food industry as an ingredient in various cereal products .
Mechanism of Action
The mechanism of action of 3-beta-Cellobiosylcellobiose involves its interaction with cellulase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce smaller sugar units. This process is facilitated by the catalytic modules of the cellulase enzymes, which include tunnel structures that allow the enzyme to processively cleave the cellulose chain .
Comparison with Similar Compounds
Cellobiose: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose units linked by a beta-1,4-glycosidic bond.
Uniqueness: 3-beta-Cellobiosylcellobiose is unique due to its structure, which includes multiple monosaccharide units linked through glycosidic bonds. This structure allows it to serve as a model compound for studying the enzymatic hydrolysis of cellulose and its interactions with cellulase enzymes .
Properties
CAS No. |
103762-93-2 |
|---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-24-18(39)21(13(34)9(4-28)41-24)45-23-17(38)15(36)20(10(5-29)42-23)44-22-16(37)14(35)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18+,19+,20+,21-,22-,23-,24-/m0/s1 |
InChI Key |
XICHKTOMMVNBOL-WOONOCQWSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O |
melting_point |
223-226°C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)



![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)

![Methylenebis[dimethyl(phenyl)silane]](/img/structure/B3045180.png)


-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)


